molecular formula C10H21NO2.ClH<br>C10H22ClNO2 B12675778 Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride CAS No. 97552-62-0

Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride

Cat. No.: B12675778
CAS No.: 97552-62-0
M. Wt: 223.74 g/mol
InChI Key: VAPIPGSCONDQCL-UHFFFAOYSA-N
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Description

Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride is a chemical compound with the molecular formula C10H22ClNO2. It is known for its unique structure, which includes a cyclohexyl group attached to an ammonium ion through a 2,2-dimethoxyethyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride typically involves the reaction of cyclohexylamine with 2,2-dimethoxyacetaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired ammonium chloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl(2,2-dimethoxyethyl)amine oxide, while reduction may produce cyclohexyl(2,2-dimethoxyethyl)amine .

Scientific Research Applications

Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the 2,2-dimethoxyethyl group.

    2,2-Dimethoxyethylamine: Similar but lacks the cyclohexyl group.

    Cyclohexyl(2,2-dimethoxyethyl)amine: Similar but without the chloride ion.

Uniqueness

Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride is unique due to its combination of a cyclohexyl group, a 2,2-dimethoxyethyl chain, and an ammonium chloride moiety. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various research applications .

Properties

CAS No.

97552-62-0

Molecular Formula

C10H21NO2.ClH
C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-12-10(13-2)8-11-9-6-4-3-5-7-9;/h9-11H,3-8H2,1-2H3;1H

InChI Key

VAPIPGSCONDQCL-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1CCCCC1)OC.Cl

Origin of Product

United States

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